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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzaldehyde

Cat. No.: B052014

An In-depth Technical Guide to 5-Bromo-2-iodobenzaldehyde (CAS: 689291-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a
versatile and valuable intermediate in modern organic synthesis. Its structure, featuring an
aldehyde, a bromine atom, and an iodine atom on a benzene ring, provides three distinct points
for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine
bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and
sequential functionalization, making it a highly strategic building block. This compound is of
particular interest to the drug discovery and development sector, where it is classified as a
building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACS).[1]
This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity,
and applications.

Chemical and Physical Properties

The fundamental properties of 5-Bromo-2-iodobenzaldehyde are summarized below. It is a
solid, crystalline powder, typically light gold or orange in color.[2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b052014?utm_src=pdf-interest
https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://www.calpaclab.com/5-bromo-2-iodobenzaldehyde-min-98-10-grams/ala-b186034-10g
https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/21973861
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 689291-89-2 [31[4]1[5]
Molecular Formula C7H4BriO [2][41[5]
Molecular Weight 310.91 g/mol [4]
IUPAC Name 5-bromo-2-iodobenzaldehyde [3]
Synonyms 2-lodo-5-bromobenzaldehyde [4]
Melting Point 89-92 °C [61[7]
Boiling Point 312.2 £ 27.0 °C (Predicted) [2]
Density 2.231 g/cm3 (Predicted) [2]
Crystalline Powder, Light gold
Appearance _ (2]
(hint of orange)
) >95% - 298% (Commercial
Purity [5]1[6]
Grades)
Soluble in common organic
Solubility solvents like DCM, THF, [8]
Acetonitrile.
Store at 2-8°C in a cool, dry
place, protected from light,
Storage [2][4]

under an inert gas (Nitrogen or

Argon).

Spectroscopic Data (Predicted)

While specific published spectra are not readily available, the expected spectroscopic

characteristics can be reliably predicted based on the analysis of its structure and data from

analogous compounds.[5][6][9][10]
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Technique

Expected Characteristics

1H NMR

0 ~10.0-10.3 ppm (s, 1H, -CHO); Three
aromatic protons between & ~7.5-8.2 ppm with
distinct doublet and doublet-of-doublets splitting

patterns due to ortho and meta coupling.

13C NMR

0 ~190-195 ppm (C=0); 6 ~95-100 ppm (C-I);
Six distinct aromatic carbon signals between o
~120-145 ppm, including the carbon attached to

bromine.

IR (Infrared)

~2820 & 2720 cm~* (Aldehyde C-H stretch);
~1700 cm~t (Aromatic Aldehyde C=0 stretch);
~1580-1600 cm~! (Aromatic C=C stretch);
~1000-1200 cm~1 (C-Br, C-I region).

MS (Mass Spec)

Molecular lon (M*) peak at m/z 309.8 with a
characteristic M+2 peak of nearly equal intensity
due to the presence of bromine isotopes (7°Br
and &1Br).

Synthesis and Experimental Protocols

5-Bromo-2-iodobenzaldehyde is typically synthesized via the oxidation of its corresponding

alcohol, (5-bromo-2-iodophenyl)methanol. The Swern oxidation is a common and efficient

method.

Synthesis Workflow
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Caption: Workflow for the synthesis of 5-Bromo-2-iodobenzaldehyde.

Experimental Protocol: Swern Oxidation

This protocol is based on a described method for the oxidation of (5-bromo-2-

iodophenyl)methanol.[8]

Materials:

(5-bromo-2-iodophenyl)methanol (1.0 equiv)

Oxaly! chloride (1.6 equiv)

Dimethyl sulfoxide (DMSO) (2.4 equiv)

Triethylamine (5.0 equiv)

Dichloromethane (DCM), anhydrous

Water

Standard glassware for anhydrous reactions (flame-dried, under Nitrogen/Argon)
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Procedure:

Prepare a solution of oxalyl chloride (1.6 equiv) in anhydrous DCM in a three-necked flask
under a nitrogen atmosphere.

Cool the solution to between -70 °C and -65 °C using a dry ice/acetone bath.

Slowly add a solution of DMSO (2.4 equiv) in anhydrous DCM to the flask, ensuring the
internal temperature remains below -65 °C. Stir the mixture for 10 minutes.

Add a solution of (5-bromo-2-iodophenyl)methanol (4.55 g, 14.4 mmol, 1.0 equiv) in
anhydrous DCM (100 mL) to the reaction mixture.

Stir the resulting mixture at -65 °C for 15 minutes.
Add triethylamine (10 mL, 72 mmol, 5.0 equiv) to the flask.
Allow the reaction mixture to slowly warm to -10 °C and continue stirring for 1 hour.

Quench the reaction by adding water (40 mL) and allow the mixture to warm to room
temperature.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate under reduced pressure to yield 5-bromo-2-iodobenzaldehyde as a solid. The
reported yield for this transformation is high (93%).[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2-iodobenzaldehyde stems from the orthogonal reactivity of

its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a

Pd(0) catalyst.[3] This allows for selective coupling at the 2-position while leaving the 5-bromo

substituent intact for subsequent transformations.
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Caption: Reactivity overview of 5-Bromo-2-iodobenzaldehyde.

Representative Protocol: Sonogashira Coupling

This protocol is a representative procedure for the selective coupling at the iodo-position,
adapted from general methods.[3][11]

Materials:

5-Bromo-2-iodobenzaldehyde (1.0 equiv)

Terminal alkyne (1.1-1.2 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (0.05 equiv)

Copper(l) iodide (Cul) (0.025 equiv)

Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 equiv)

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b052014?utm_src=pdf-body-img
https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://nrochemistry.com/sonogashira-coupling/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Sonogashira_Reaction_of_5_Bromo_2_isobutoxybenzonitrile.pdf
https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Tetrahydrofuran (THF), anhydrous

e Diethyl ether (Et20)

o Saturated aqueous NH4Cl, NaHCOs, and brine
Procedure:

e To a solution of 5-Bromo-2-iodobenzaldehyde (1.0 equiv) in anhydrous THF, add
Pd(PPhs)2Cl2 (0.05 equiv), Cul (0.025 equiv), the amine base (7.0 equiv), and the terminal
alkyne (1.1 equiv) sequentially under a nitrogen atmosphere.

 Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

e Upon completion, dilute the mixture with Et2O and filter through a pad of Celite®, washing
the pad with additional Et20.

o Wash the combined filtrate sequentially with saturated aqueous NH4Cl, saturated aqueous
NaHCOs, and brine.

» Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate in vacuo.

» Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-
5-bromobenzaldehyde product.

Representative Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling at the more reactive iodo-position.[12][13][14]

Materials:

5-Bromo-2-iodobenzaldehyde (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPhs)a4) (1-5 mol%)

Base (e.g., K2COs, K3POa4) (2-3 equiv)
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e Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

In a flame-dried flask, combine 5-Bromo-2-iodobenzaldehyde (1.0 equiv), the arylboronic
acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
e Add the degassed solvent system via syringe.
e Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

 After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl
acetate).

« Combine the organic layers, wash with brine, dry over anhydrous Na=SO4, and concentrate.

 Purify the crude product by flash column chromatography.

Application in Drug Discovery: Protein Degrader
Building Block

Targeted protein degradation (TPD) is a revolutionary drug discovery strategy that utilizes small
molecules to eliminate disease-causing proteins. Bifunctional molecules, often called
PROTACS, are central to this approach. They consist of three parts: a ligand for the protein of
interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[15][16]

5-Bromo-2-iodobenzaldehyde is classified as a "Protein Degrader Building Block," indicating
its use in the modular synthesis of these complex molecules.[1] Its di-halogenated structure is
ideal for building out the POI ligand or the linker. A typical synthetic strategy would involve:

» First Coupling: A Sonogashira or Suzuki reaction at the C-I position to attach a core fragment
of the POI ligand or a linker element.

o Second Coupling: A subsequent coupling reaction (e.g., Suzuki) at the C-Br position to
connect another part of the molecule.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://www.evitachem.com/research/index/building-blocks-for-targeted-protein-degradation
https://lifechemicals.com/contract-research/custom-synthesis/degrader-building-blocks-for-targeted-protein-degradation
https://www.benchchem.com/product/b052014?utm_src=pdf-body
https://www.calpaclab.com/5-bromo-2-iodobenzaldehyde-min-98-10-grams/ala-b186034-10g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Aldehyde Modification: The aldehyde group can be used as a handle for further
modifications, such as reductive amination to connect to a linker, or converted to other
functional groups.

5-Bromo-2-iodobenzaldehyd
(Core Scaffold)

a POI = Protein of Interest

Add Fragment A

Step 1: Selective Coupling
at C-1 Position
(e.g., Sonogashira)

Attach Linker

Step 2: Aldehyde
Modification
(e.g., Reductive Amination)

Add Fragment B

Step 3: Coupling
at C-Br Position
(e.g., Suzuki)

Complex POI Ligand
or Ligand-Linker Fragment

Click to download full resolution via product page

Caption: Logical workflow for using the title compound in PROTAC synthesis.

Safety and Handling
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5-Bromo-2-iodobenzaldehyde is a hazardous substance and must be handled with
appropriate safety precautions by trained personnel.[2][3][6]

Hazard Type GHS Statement(s) Precautionary Measures

P264: Wash hands thoroughly
after handling.P270: Do not
eat, drink or smoke when using
Acute Toxicity H302: Harmful if swallowed. this product.P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel

unwell.

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye protection/face
) protection.P302+P352: IF ON
H315: Causes skin )
L ) SKIN: Wash with plenty of
o irritation.H319: Causes serious
Irritation o water.P305+P351+P338: IF IN
eye irritation.H335: May cause ) ) )
) o EYES: Rinse cautiously with
respiratory irritation. )
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

) H413: May cause long lasting P273: Avoid release to the
Environmental o )
harmful effects to aquatic life. environment.

Conclusion

5-Bromo-2-iodobenzaldehyde is a high-value synthetic intermediate with well-defined
physicochemical properties and reactivity. Its key advantage lies in the differential reactivity of
its two halogen atoms, enabling selective, stepwise functionalization through established cross-
coupling methodologies. This feature, combined with the reactivity of the aldehyde handle,
makes it an important precursor for complex molecular architectures, particularly in the rapidly
advancing field of targeted protein degradation. Proper handling and storage are essential due
to its hazardous nature. This guide provides the foundational technical information required for
its effective use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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